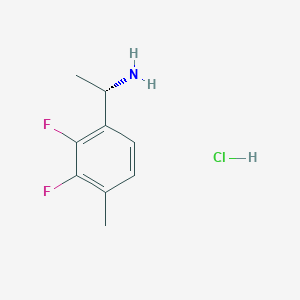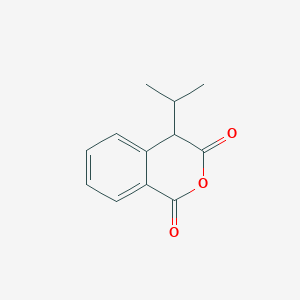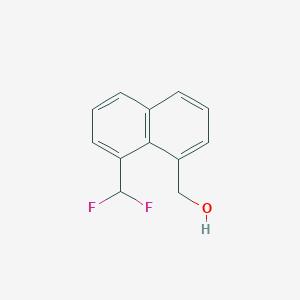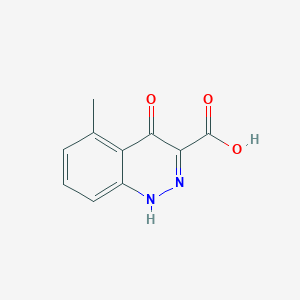![molecular formula C14H13NO B11894152 1,3,4-Trimethylfuro[3,4-C]quinoline CAS No. 88484-95-1](/img/structure/B11894152.png)
1,3,4-Trimethylfuro[3,4-C]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethylfuro[3,4-C]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-acetylquinoline derivatives with suitable reagents can lead to the formation of the desired furoquinoline structure . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1,3,4-Trimethylfuro[3,4-C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.
科学的研究の応用
1,3,4-Trimethylfuro[3,4-C]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3,4-Trimethylfuro[3,4-C]quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline-based antibiotics, making the compound a potential candidate for antimicrobial drug development.
類似化合物との比較
1,3,4-Trimethylfuro[3,4-C]quinoline can be compared with other similar compounds, such as:
3-Acetylquinoline: Known for its biological applications, including antimicrobial and anticancer activities.
Furo[3,4-c]quinoline: Shares a similar fused ring structure and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific methylation pattern and the presence of the furo ring, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
88484-95-1 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
1,3,4-trimethylfuro[3,4-c]quinoline |
InChI |
InChI=1S/C14H13NO/c1-8-13-9(2)16-10(3)14(13)11-6-4-5-7-12(11)15-8/h4-7H,1-3H3 |
InChIキー |
MSFUNFHXNVJPOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC3=CC=CC=C3C2=C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)

![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)










